molecular formula C8H9N3O3 B11940214 1-(2,3-Dihydroxybenzylidene)semicarbazide CAS No. 106324-34-9

1-(2,3-Dihydroxybenzylidene)semicarbazide

Cat. No.: B11940214
CAS No.: 106324-34-9
M. Wt: 195.18 g/mol
InChI Key: VUVRYXKDEOUOSV-ONNFQVAWSA-N
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Description

1-(2,3-Dihydroxybenzylidene)semicarbazide is an organic compound with the molecular formula C8H9N3O3. It is a derivative of semicarbazide, characterized by the presence of a benzylidene group substituted with two hydroxyl groups at the 2 and 3 positions.

Preparation Methods

The synthesis of 1-(2,3-Dihydroxybenzylidene)semicarbazide typically involves the condensation of 2,3-dihydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization .

Synthetic Route:

  • Dissolve 2,3-dihydroxybenzaldehyde in ethanol.
  • Add semicarbazide hydrochloride and a few drops of glacial acetic acid.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production:

Chemical Reactions Analysis

1-(2,3-Dihydroxybenzylidene)semicarbazide undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.

Substitution:

  • The hydroxyl groups in the benzylidene ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride.
  • Substitution reagents: Halogens, electrophiles.

Major Products:

  • Quinones (from oxidation).
  • Amines (from reduction).
  • Substituted benzylidene derivatives (from substitution).

Scientific Research Applications

1-(2,3-Dihydroxybenzylidene)semicarbazide has several scientific research applications:

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Acts as a ligand in coordination chemistry for the formation of metal complexes.

Biology:

  • Investigated for its potential antimicrobial and antioxidant properties.
  • Studied for its role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • Used in the development of novel pharmaceuticals and drug delivery systems.

Industry:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxybenzylidene)semicarbazide involves its interaction with various molecular targets and pathways:

Molecular Targets:

  • Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
  • Receptors: It may interact with cellular receptors, modulating their activity.

Pathways Involved:

Comparison with Similar Compounds

  • 1-(2,4-Dihydroxybenzylidene)semicarbazide
  • 1-(2,5-Dihydroxybenzylidene)semicarbazide
  • 1-(2,6-Dihydroxybenzylidene)semicarbazide

Comparison:

Properties

CAS No.

106324-34-9

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

[(E)-(2,3-dihydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C8H9N3O3/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+

InChI Key

VUVRYXKDEOUOSV-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NNC(=O)N

Origin of Product

United States

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